2-Methoxyestradiol

Catalog No.
S548450
CAS No.
362-07-2
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyestradiol

CAS Number

362-07-2

Product Name

2-Methoxyestradiol

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

CQOQDQWUFQDJMK-SSTWWWIQSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol, 2 Methoxyestradiol, 2 Methoxyestradiol 17 beta, 2 Methoxyoestradiol, 2-(methyl-11C)methoxyestradiol, 2-methoxyestradiol, 2-methoxyestradiol, (17alpha)-isomer, 2-methoxyestradiol-17 beta, 2-methoxyoestradiol, Panzem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O

The exact mass of the compound 2-Methoxyestradiol is 302.18819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659853. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Antimitotic Agents - Tubulin Modulators. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxyestradiol (2-ME) is an endogenous, non-polar metabolite of 17β-estradiol that functions as an anti-angiogenic and anti-proliferative agent [1]. Unlike its parent hormone, 2-ME exerts its biological effects primarily through the inhibition of tubulin polymerization and the subsequent post-transcriptional downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) [2]. For scientific buyers and formulation engineers, 2-ME serves as a critical baseline material for developing non-estrogenic oncology therapeutics, evaluating advanced hydrophobic drug delivery systems, and synthesizing metabolically stable steroidal analogs [1].

Substituting 2-Methoxyestradiol with its parent compound, 17β-estradiol, or other tubulin inhibitors like colchicine fundamentally compromises experimental integrity and procurement goals. 17β-estradiol exhibits strong mitogenic and feminizing effects in estrogen receptor-positive tissues, confounding anti-tumor efficacy data [1]. Conversely, while colchicine shares the same tubulin binding site, it lacks 2-ME's specific HIF-1α suppression profile and exhibits a distinct, often prohibitive, toxicity profile [1]. Furthermore, attempting to use unmodified 2-ME in standard aqueous assays without specialized formulation fails due to its notoriously low aqueous solubility (~1.8 µg/mL), meaning procurement must be tightly coupled with solubility-enhancing strategies such as solid dispersions, nanocrystals, or liposomal encapsulation[2].

Estrogen Receptor Selectivity Profile

2-Methoxyestradiol demonstrates a highly attenuated affinity for estrogen receptors compared to its parent compound, 17β-estradiol. Quantitative binding studies establish that 2-ME's affinity for ERα is approximately 0.5% of estradiol's, and its affinity for ERβ is merely 0.008% [1].

Evidence DimensionEstrogen receptor binding affinity
Target Compound DataERα ~0.5%, ERβ ~0.008%
Comparator Or Baseline17β-estradiol (100% baseline)
Quantified Difference99.5% to 99.992% reduction in receptor affinity
ConditionsIn vitro competitive binding assays

This massive reduction in receptor affinity allows researchers to study anti-angiogenic and apoptotic pathways without triggering confounding estrogenic or mitogenic responses.

Tubulin Polymerization Inhibition Benchmark

2-ME acts as a competitive inhibitor at the colchicine binding site of β-tubulin. In standardized in vitro assays, unformulated 2-ME inhibits tubulin polymerization with an IC50 of 3.5 μM, providing a reliable baseline for evaluating novel steroidal analogs [1].

Evidence DimensionTubulin polymerization inhibition (IC50)
Target Compound Data3.5 μM
Comparator Or BaselineNovel 17-pyridine analog 8c (4.3 μM)
Quantified Difference0.8 μM lower IC50 than the 17-pyridine derivative
ConditionsIn vitro tubulin polymerization assay at 10 μM

Provides a precise, quantitative benchmark for medicinal chemists optimizing the pharmacophores of new microtubule-destabilizing agents.

Aqueous Solubility and Formulation Requirements

The extreme lipophilicity of 2-ME creates significant processability challenges, with a baseline aqueous solubility of just 1.8 ± 0.1 µg/mL at 37 °C. Formulation via solid dispersion in a 5% w/v PEG 8000 solution increases this solubility to 9.9 ± 0.6 µg/mL, dictating the necessity of excipient engineering [1].

Evidence DimensionAqueous solubility at 37 °C
Target Compound Data1.8 ± 0.1 µg/mL (unformulated)
Comparator Or Baseline9.9 ± 0.6 µg/mL (5% w/v PEG 8000 solid dispersion)
Quantified Difference5.5-fold increase in solubility via formulation
ConditionsAqueous media at 37 °C after 72 h incubation

Alerts formulation scientists that procurement of raw 2-ME must be accompanied by advanced delivery technologies (e.g., PLGA implants, nanocrystals) to achieve viable in vivo exposure.

Pharmacokinetic Baseline for Analog Synthesis

Due to extensive first-pass metabolism and rapid glucuronidation, native 2-ME exhibits an oral bioavailability of only 1% to 2% [1]. This poor pharmacokinetic profile drives its use as a precursor for synthetic analogs like ENMD-1198, which features modifications at the 3- and 17-positions to achieve a significantly extended terminal half-life of 15 hours [2].

Evidence DimensionPharmacokinetic stability and bioavailability
Target Compound Data1-2% oral bioavailability, rapid clearance
Comparator Or BaselineENMD-1198 analog (15-hour terminal half-life)
Quantified DifferenceNative 2-ME requires structural modification to achieve the 15-hour half-life of its analogs
ConditionsIn vivo pharmacokinetic profiling

Justifies the procurement of 2-ME as a foundational scaffold for synthesizing next-generation, metabolically stable anti-cancer drugs.

Development of Advanced Hydrophobic Drug Delivery Systems

Because of its extremely low aqueous solubility (1.8 µg/mL) and high therapeutic potential, 2-ME is an ideal model compound for validating novel formulation platforms. It is heavily utilized in the engineering of PLGA implants, cyclodextrin complexes, and nanocrystal suspensions designed to achieve sustained release and improved bioavailability [1].

Synthesis of Metabolically Stable Antineoplastic Analogs

The rapid first-pass glucuronidation of native 2-ME makes it a critical starting material or structural template for medicinal chemistry programs. Researchers procure 2-ME to synthesize and benchmark steroidal analogs (such as ENMD-1198 or sulfamated derivatives) that resist metabolic degradation while retaining tubulin-binding efficacy[2].

Non-Estrogenic Angiogenesis and Hypoxia Modeling

In tumor microenvironment research, 2-ME is the preferred inhibitor for decoupling angiogenesis from estrogenic signaling. Its negligible affinity for ERα and ERβ (≤0.5% of estradiol) ensures that observed HIF-1α suppression and endothelial cell apoptosis are driven strictly by microtubule disruption, rather than hormonal receptor activation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

302.18819469 Da

Monoisotopic Mass

302.18819469 Da

Heavy Atom Count

22

Appearance

white solid powder

Melting Point

189 - 190 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I2QW73SR5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (92.68%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (92.68%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (92.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (92.68%): May cause cancer [Danger Carcinogenicity];
H360 (92.68%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (92.68%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (95.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of breast cancer and inflammatory diseases such as rheumatoid arthritis.

Pharmacology

2-Methoxyestradiol belongs to the family of drugs called angiogenesis inhibitors. It also acts as a vasodilator.
2-Methoxyestradiol is an orally bioavailable estradiol metabolite with potential antineoplastic activity. 2-Methoxyestradiol inhibits angiogenesis by reducing endothelial cell proliferation and inducing endothelial cell apoptosis. This agent also inhibits tumor cell growth by binding to tubulin, resulting in antimitotic activity, and by inducing caspase activation, resulting in cell cycle arrest in the G2 phase, DNA fragmentation, and apoptosis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

362-07-2

Metabolism Metabolites

In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2ME2 revealed that <0.01% of the total administered dose of 2ME2 is excreted unchanged in urine and about 1% excreted as glucuronides. Collectively, this suggests that glucuronidation and subsequent urinary excretion are elimination pathways for 2ME2.
2-O-methoxyestradiol has known human metabolites that include 2-Methoxy-estradiol-17beta 3-glucuronide.
2-O-methoxyestradiol is a known human metabolite of 2-hydroxyestradiol.

Wikipedia

2-Methoxyestradiol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

Dates

Last modified: 08-15-2023
1: Perez-Sepulveda A, España-Perrot PP, Norwitz ER, Illanes SE. Metabolic pathways involved in 2-methoxyestradiol synthesis and their role in preeclampsia. Reprod Sci. 2013 Sep;20(9):1020-9. doi: 10.1177/1933719113477483. Epub 2013 Mar 1. Review. PubMed PMID: 23456663; PubMed Central PMCID: PMC3745713.
2: Machado-Linde F, Pelegrin P, Sanchez-Ferrer ML, Leon J, Cascales P, Parrilla JJ. 2-methoxyestradiol in the pathophysiology of endometriosis: focus on angiogenesis and therapeutic potential. Reprod Sci. 2012 Oct;19(10):1018-29. doi: 10.1177/1933719112446080. Epub 2012 Aug 8. Review. PubMed PMID: 22875846.
3: Peyrat JF, Brion JD, Alami M. Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Curr Med Chem. 2012;19(24):4142-56. Review. PubMed PMID: 22709003.
4: Verenich S, Gerk PM. Therapeutic promises of 2-methoxyestradiol and its drug disposition challenges. Mol Pharm. 2010 Dec 6;7(6):2030-9. doi: 10.1021/mp100190f. Epub 2010 Oct 21. Review. PubMed PMID: 20831190; PubMed Central PMCID: PMC3059899.
5: Mueck AO, Seeger H. 2-Methoxyestradiol--biology and mechanism of action. Steroids. 2010 Oct;75(10):625-31. doi: 10.1016/j.steroids.2010.02.016. Epub 2010 Mar 7. Review. PubMed PMID: 20214913.
6: Dubey RK, Jackson EK. Potential vascular actions of 2-methoxyestradiol. Trends Endocrinol Metab. 2009 Oct;20(8):374-9. doi: 10.1016/j.tem.2009.04.007. Epub 2009 Sep 4. Review. PubMed PMID: 19734053; PubMed Central PMCID: PMC2761235.
7: Kirches E, Warich-Kirches M. 2-methoxyestradiol as a potential cytostatic drug in gliomas? Anticancer Agents Med Chem. 2009 Jan;9(1):55-65. Review. PubMed PMID: 19149482.
8: Dragun D, Haase-Fielitz A. Low catechol-O-methyltransferase and 2-methoxyestradiol in preeclampsia: more than a unifying hypothesis. Nephrol Dial Transplant. 2009 Jan;24(1):31-3. doi: 10.1093/ndt/gfn534. Epub 2008 Nov 27. Review. PubMed PMID: 19039028.
9: Sutherland TE, Anderson RL, Hughes RA, Altmann E, Schuliga M, Ziogas J, Stewart AG. 2-Methoxyestradiol--a unique blend of activities generating a new class of anti-tumour/anti-inflammatory agents. Drug Discov Today. 2007 Jul;12(13-14):577-84. Epub 2007 Jun 26. Review. PubMed PMID: 17631253.
10: Dantas AP, Sandberg K. Does 2-methoxyestradiol represent the new and improved hormone replacement therapy for atherosclerosis? Circ Res. 2006 Aug 4;99(3):234-7. Review. PubMed PMID: 16888248.

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